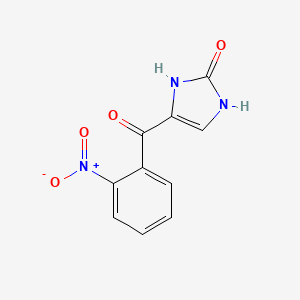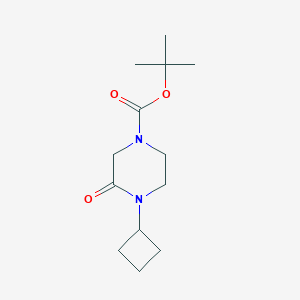![molecular formula C18H18N2O4 B15355747 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a chemical compound with significant potential in various scientific fields. Its structure features a complex arrangement of aromatic and heterocyclic rings, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be achieved through multi-step organic reactions. Typically, it involves the initial formation of the 4-ethoxyphenol derivative, which is then subjected to further reactions to incorporate the pyrazole and benzene-1,3-diol moieties. The conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale organic synthesis techniques. The process would be optimized for efficiency and cost-effectiveness, likely involving automated systems for reaction monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl groups into carbonyl groups.
Reduction: It may also participate in reduction reactions, often targeting the aromatic rings.
Substitution: The presence of active hydrogen atoms allows for nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products
The products formed from these reactions can vary but generally include derivatives with altered functional groups that can be utilized in further chemical synthesis or applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Its molecular structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
Industrial applications could include its use as a building block in the manufacture of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. The precise pathways and targets would depend on the specific application being investigated.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
4-[4-(4-ethoxyphenoxy)-5-ethyl-1H-pyrazol-3-yl]benzene-1,3-diol
Uniqueness
Compared to its analogs, 4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol might offer unique reactivity and biological activity due to the specific positioning of the ethoxy group and the pyrazole ring, which can influence its chemical behavior and interactions with other molecules.
This compound's detailed profile highlights its multifaceted nature, making it a subject of interest in various scientific domains. Want to dive deeper into any specific area?
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-13-5-7-14(8-6-13)24-18-11(2)19-20-17(18)15-9-4-12(21)10-16(15)22/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
Clave InChI |
FTAMKKMCMPITAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


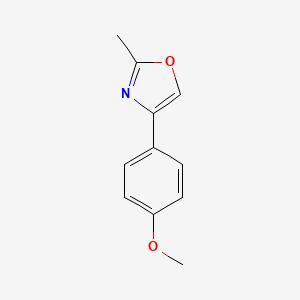
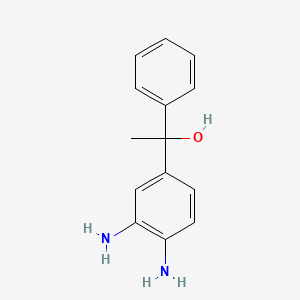
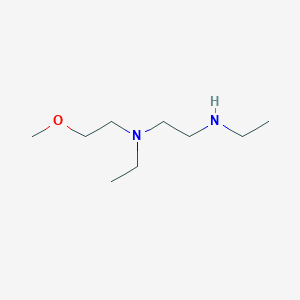


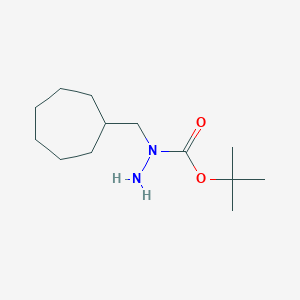
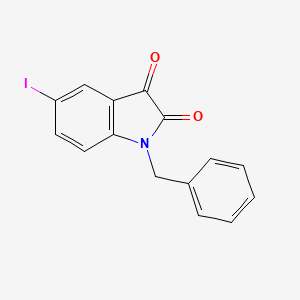
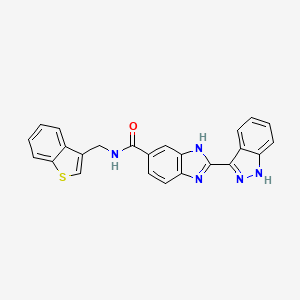
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)

![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
